4'-(m-Fluorophenyl)acetanilide
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Overview
Description
4’-(m-Fluorophenyl)acetanilide is an organic compound with the molecular formula C8H8FNO. It is a derivative of acetanilide, where a fluorine atom is substituted at the meta position of the phenyl ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-(m-Fluorophenyl)acetanilide can be synthesized through the acetylation of m-fluoroaniline with acetic anhydride. The reaction typically involves the following steps:
- Dissolve m-fluoroaniline in a suitable solvent such as glacial acetic acid.
- Add acetic anhydride to the solution.
- Heat the mixture under reflux conditions for a specific period.
- Cool the reaction mixture and pour it into ice-cold water to precipitate the product.
- Filter and recrystallize the product to obtain pure 4’-(m-Fluorophenyl)acetanilide .
Industrial Production Methods
In an industrial setting, the production of 4’-(m-Fluorophenyl)acetanilide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4’-(m-Fluorophenyl)acetanilide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield m-fluoroaniline and acetic acid
Common Reagents and Conditions
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed
Major Products Formed
Substitution: Various substituted derivatives of 4’-(m-Fluorophenyl)acetanilide.
Oxidation: Quinones and other oxidized products.
Reduction: Amines and other reduced products
Scientific Research Applications
4’-(m-Fluorophenyl)acetanilide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Material Science: The compound is utilized in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions
Mechanism of Action
The mechanism of action of 4’-(m-Fluorophenyl)acetanilide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroacetanilide: A closely related compound with a fluorine atom at the para position.
4’-Fluoroacetanilide: Another derivative with a fluorine atom at the para position of the phenyl ring.
p-Fluoroacetanilide: A para-substituted derivative of acetanilide
Uniqueness
4’-(m-Fluorophenyl)acetanilide is unique due to the position of the fluorine atom at the meta position, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in pharmacokinetics, binding affinity, and overall efficacy compared to its para-substituted counterparts .
Properties
CAS No. |
725-06-4 |
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Molecular Formula |
C14H12FNO |
Molecular Weight |
229.25 g/mol |
IUPAC Name |
N-[4-(3-fluorophenyl)phenyl]acetamide |
InChI |
InChI=1S/C14H12FNO/c1-10(17)16-14-7-5-11(6-8-14)12-3-2-4-13(15)9-12/h2-9H,1H3,(H,16,17) |
InChI Key |
KQVVCCBTUAMFML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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